Strategic Intermediacy in the Synthesis of First-in-Class, Orally Bioavailable SMYD3 Inhibitor EPZ031686
6-Chloro-2-oxoindoline-5-carboxylic acid is the designated and commercially cited core intermediate for the synthesis of EPZ031686, the first orally bioavailable small molecule inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain containing 3) [1]. This specific application represents a verifiable and exclusive procurement pathway for research groups engaged in SMYD3-targeted drug discovery. In contrast, other oxoindoline carboxylic acids or chloro-oxindoles, such as 6-chlorooxindole (CAS 56341-37-8, used as an intermediate for ziprasidone) or 2-oxoindoline-5-carboxylic acid (CAS 102359-00-2), are not cited as intermediates for this specific clinical candidate [2]. The value proposition is therefore tied directly to the EPZ031686 synthetic route and related analoging programs, where this specific regioisomer is non-negotiable .
| Evidence Dimension | Verified Application as Key Intermediate |
|---|---|
| Target Compound Data | Designated intermediate for EPZ031686 (oral SMYD3 inhibitor, IC50 = 3 nM in cell-free assay) |
| Comparator Or Baseline | 6-Chlorooxindole (CAS 56341-37-8); 2-Oxoindoline-5-carboxylic acid (CAS 102359-00-2) |
| Quantified Difference | Exclusive citation as EPZ031686 precursor; comparators are not cited in this context. |
| Conditions | Synthetic route analysis and commercial vendor documentation |
Why This Matters
This exclusive linkage justifies procurement for any laboratory aiming to synthesize, scale, or create analogs of EPZ031686, eliminating the need for de novo route scouting.
- [1] Mitchell LH, Boriack-Sjodin PA, Smith S, et al. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor. ACS Med Chem Lett. 2015;7(2):134-138. View Source
- [2] NBInno. Product Page for 6-Chlorooxindole, citing use as intermediate for Ziprasidone. View Source
